molecular formula C13H9F3O4S B6384609 MFCD18316382 CAS No. 1261921-58-7

MFCD18316382

Cat. No.: B6384609
CAS No.: 1261921-58-7
M. Wt: 318.27 g/mol
InChI Key: ZRZGBKUIFZCVMY-UHFFFAOYSA-N
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Description

MFCD18316382 is a synthetic organic compound with applications in medicinal chemistry and materials science. Such compounds are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical synthesis .

Key inferred properties (based on structurally similar compounds):

  • Molecular formula: Likely C₆H₅XBrClO₂ (X = B, N, or other heteroatoms).
  • Molecular weight: ~235–240 g/mol.
  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) but low in aqueous media .
  • Bioactivity: Potential for moderate GI absorption and blood-brain barrier (BBB) penetration, as seen in similar boronic acids .

Properties

IUPAC Name

methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O4S/c1-19-12(18)11-4-8(6-21-11)7-2-9(17)5-10(3-7)20-13(14,15)16/h2-6,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGBKUIFZCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686679
Record name Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-58-7
Record name Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316382” typically involves a multi-step process that includes specific reaction conditions to ensure the desired product is obtained with high purity and yield. The synthetic route may involve:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to enhance reaction rates and product consistency.

    Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316382” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD18316382” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18316382” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes: and altering their activity.

    Interacting with cellular receptors: to modulate signal transduction pathways.

    Influencing gene expression: by interacting with transcription factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316382 with three structurally or functionally analogous compounds, drawing data from peer-reviewed synthesis protocols and physicochemical analyses:

Parameter This compound (Inferred) CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~235.27 235.27 188.01 201.02
LogP (XLOGP3) ~2.15 2.15 1.82 1.98
Solubility (mg/mL) 0.24–0.68 0.24 Not reported 0.687
Synthetic Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/H₂O Amine-mediated cyclization in DMF A-FGO-catalyzed green synthesis
Bioavailability Score 0.55 0.55 0.85 0.55
BBB Permeability Yes Yes No Not reported
Key Applications Pharmaceutical intermediates Suzuki-Miyaura cross-coupling Heterocyclic drug scaffolds Benzimidazole synthesis

Structural and Functional Contrasts

CAS 1046861-20-4 :

  • Shares identical molecular formula and weight with this compound, suggesting structural isomerism or identical backbone. Both exhibit high boron-mediated reactivity in cross-coupling reactions .
  • Differences may arise in substituent positioning (e.g., bromo vs. chloro groups), affecting electronic properties and reaction kinetics.

CAS 918538-05-3: A nitrogen-rich heterocycle (C₆H₃Cl₂N₃) with higher bioavailability (0.85 vs. Synthetic routes diverge significantly, favoring cyclization over cross-coupling.

CAS 1761-61-1 :

  • A benzimidazole precursor with greener synthesis (A-FGO catalyst, 98% yield) but lower solubility (0.687 mg/mL vs. 0.24–0.68 mg/mL for this compound) .
  • Lacks boron, reducing versatility in metal-catalyzed reactions.

Research Findings and Limitations

  • Reactivity : Boron-containing analogs (this compound and CAS 1046861-20-4) show superior performance in Suzuki-Miyaura reactions due to boron’s electron-deficient character, enabling efficient transmetalation .
  • Thermodynamic Stability: Halogenated derivatives (e.g., this compound) exhibit lower LogS values (-2.99 to -2.47) compared to non-halogenated compounds, indicating reduced aqueous solubility .
  • Limitations : Data gaps persist in the catalytic recyclability of this compound’s synthesis, a challenge addressed in CAS 1761-61-1’s A-FGO-based method .

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodology : Train models on curated datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area. Validate with leave-one-out cross-validation and SHAP analysis for interpretability . Prioritize synthetic targets with Pareto optimization .

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